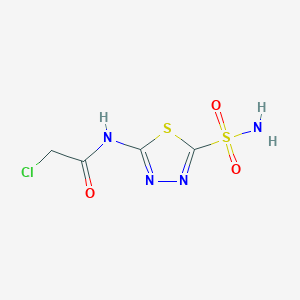![molecular formula C13H8N4O4S B12934411 3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine CAS No. 62195-04-4](/img/structure/B12934411.png)
3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a nitro group at the third position and a 4-nitrophenylthio group at the second position of the imidazo[1,2-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with a nitrating mixture to form 3-nitro-2-(p-nitrophenyl)imidazo[1,2-a]pyridine . The reaction conditions usually include the use of concentrated nitric acid and sulfuric acid at low temperatures to control the nitration process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and environmental compliance of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is studied for its interactions with biological targets and its potential as a bioactive molecule.
Mecanismo De Acción
The mechanism of action of 3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
3-Nitro-2-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Phenylimidazo[1,2-a]pyridine: Lacks the nitro and 4-nitrophenylthio groups, resulting in different chemical and biological properties.
3-Nitro-2-phenylimidazo[1,2-a]pyridine: Similar in structure but lacks the 4-nitrophenylthio group, which may affect its reactivity and applications.
4-Nitrophenylimidazo[1,2-a]pyridine:
Propiedades
Número CAS |
62195-04-4 |
|---|---|
Fórmula molecular |
C13H8N4O4S |
Peso molecular |
316.29 g/mol |
Nombre IUPAC |
3-nitro-2-(4-nitrophenyl)sulfanylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8N4O4S/c18-16(19)9-4-6-10(7-5-9)22-12-13(17(20)21)15-8-2-1-3-11(15)14-12/h1-8H |
Clave InChI |
JRBQAHNBFXWSOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])SC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)


![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)





![(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B12934384.png)

![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
![rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)

